1,3,5,7,2,4,6,8-Tetrazatraphosphocine, 2,2,4,4,6,6,8,8-octaamino-2,2,4,4,6,6,8,8-octahydro-
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Overview
Description
AI 3-52916 is a biochemical.
Scientific Research Applications
Photodynamic Therapy
- A study by Kudrevich, Galpern, and Lier (1994) detailed the synthesis of water-soluble metal complexes of tetra-2,3-(5,6-dicarboxypyrazino)porphyrazine. These octaaza analogs of phthalocyanine have potential applications in photodynamic therapy for cancer treatment (Kudrevich, Galpern, & Lier, 1994).
Conformational Study
- Molt, Watson, Bazanté, and Bartlett (2013) conducted a comprehensive study of all major gas-phase conformers of the related HMX molecule. This is critical for understanding the kinetics and viability of various crystalline polymorphs (Molt et al., 2013).
Heteroaromatic Molecule Study
- Kornev et al. (2014) explored the reduction of a specific compound to create a new type of 10π-electron heteroaromatic system, showcasing the novel chemical properties and complexation potential of compounds with two-coordinate and formally divalent phosphorus (Kornev et al., 2014).
Stereogenic Properties
- Dogan, Balcı, and Beşli (2018) investigated the stereogenic properties of cyclotetraphosphazenes, emphasizing their significance in chemistry and potential applications in stereoselective synthesis (Dogan, Balcı, & Beşli, 2018).
Cluster Encapsulation
- Ravikumar, Lakshminarayanan, Suresh, and Ghosh (2006) examined the encapsulation behavior of an octaamino cryptand, highlighting its unique structural and chemical properties (Ravikumar et al., 2006).
Properties
CAS No. |
6954-20-7 |
---|---|
Molecular Formula |
H16N12P4 |
Molecular Weight |
308.1 g/mol |
IUPAC Name |
1,3,5,7-tetraza-2λ5,4λ5,6λ5,8λ5-tetraphosphacycloocta-1,3,5,7-tetraene-2,2,4,4,6,6,8,8-octamine |
InChI |
InChI=1S/H16N12P4/c1-13(2)9-14(3,4)11-16(7,8)12-15(5,6)10-13/h1-8H2 |
InChI Key |
LBPPDBIHJVJJKN-UHFFFAOYSA-N |
SMILES |
NP1(=NP(=NP(=NP(=N1)(N)N)(N)N)(N)N)N |
Canonical SMILES |
NP1(=NP(=NP(=NP(=N1)(N)N)(N)N)(N)N)N |
Appearance |
Solid powder |
6954-20-7 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AI 3-52916; AI 3 52916; AI 352916 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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